molecular formula C4H4N2O3S B12976192 2-((1,3,4-Thiadiazol-2-yl)oxy)acetic acid

2-((1,3,4-Thiadiazol-2-yl)oxy)acetic acid

Cat. No.: B12976192
M. Wt: 160.15 g/mol
InChI Key: YJOUSTMXZXYGBN-UHFFFAOYSA-N
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Description

2-((1,3,4-Thiadiazol-2-yl)oxy)acetic acid is a nitrogen-sulfur heterocyclic compound featuring a 1,3,4-thiadiazole ring linked to an acetic acid moiety via an oxygen atom. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including anticonvulsant, antiproliferative, and antimicrobial activities . The oxyacetic acid group introduces polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

Properties

Molecular Formula

C4H4N2O3S

Molecular Weight

160.15 g/mol

IUPAC Name

2-(1,3,4-thiadiazol-2-yloxy)acetic acid

InChI

InChI=1S/C4H4N2O3S/c7-3(8)1-9-4-6-5-2-10-4/h2H,1H2,(H,7,8)

InChI Key

YJOUSTMXZXYGBN-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)OCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two main stages:

Detailed Synthetic Procedures

Synthesis of 1,3,4-Thiadiazole Derivatives
  • The 1,3,4-thiadiazole ring is commonly synthesized by cyclization reactions involving thiosemicarbazides or hydrazine derivatives with carboxylic acid derivatives or their esters.
  • For example, hydrazine hydrate reacts with pyridazine derivatives, followed by treatment with ethyl chloroacetate to form acetic acid ethyl ester intermediates. Subsequent cyclization with thiosemicarbazide and acid treatment yields the thiadiazole ring system.
Introduction of the Oxyacetic Acid Group
  • The oxyacetic acid group is introduced by etherification of the 1,3,4-thiadiazole ring at the 2-position with chloroacetic acid or its derivatives.
  • A typical method involves reacting 5-sulfanyl-1,3,4-thiadiazole-2-arylamine or 5-amino-1,3,4-thiadiazole-2-thiol with potassium hydroxide in aqueous solution, followed by addition of chloroacetic acid or its esters under controlled temperature (0–5 °C) to form the ether linkage.
Coupling Reactions Using Activated Intermediates
  • Another approach uses activated carboxyl intermediates such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) to couple the acetic acid moiety with the thiadiazole derivative.
  • For example, an intermediate acetic acid derivative (3a) is activated with TBTU and triethylamine in dichloromethane, then reacted with a substituted 5-(ethylthio)-1,3,4-thiadiazol-2-amine to yield the target compound.

Representative Synthetic Procedure (Adapted from Si et al., 2019)

Step Reagents & Conditions Description Yield (%)
1 Phenylamine + Carbon disulfide + KOH (18%) aqueous solution, stirred 4 h at RT Formation of intermediate 1a (dithiocarbamate salt) -
2 Addition of formaldehyde (37%) solution, stirred 1 h at RT Formation of intermediate 3a after acidification and filtration 46–71%
3 5-amino-1,3,4-thiadiazole-2-thiol + K2CO3 + ethyl bromide in DMF, stirred 8 h at RT Synthesis of substituted 5-(ethylthio)-1,3,4-thiadiazol-2-amine (4a) 77–81%
4 Intermediate 3a + TBTU + triethylamine in dichloromethane, stirred 0.5 h at RT, then addition of 4a, stirred 2 h at RT Coupling to form 2-((1,3,4-thiadiazol-2-yl)oxy)acetic acid derivatives (5a) 41–79%

Notes on Reaction Conditions and Yields

  • The reactions are generally performed at room temperature or slightly below (0–5 °C) to control reactivity and avoid side reactions.
  • Use of polar aprotic solvents such as DMF or dichloromethane is common for nucleophilic substitution and coupling steps.
  • Yields vary depending on substituents and reaction conditions but typically range from 40% to 80%.
  • Purification is often achieved by filtration, recrystallization from ethanol/water mixtures, and washing with diethyl ether.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Typical Yield (%)
Cyclization of hydrazine derivatives with esters and thiosemicarbazide Hydrazine hydrate, ethyl chloroacetate, thiosemicarbazide, H2SO4 Reflux, acid treatment Direct ring formation, well-established 50–70
Nucleophilic substitution of 1,3,4-thiadiazole thiol with chloroacetic acid 5-amino-1,3,4-thiadiazole-2-thiol, KOH, chloroacetic acid 0–5 °C, aqueous/DMF Mild conditions, good selectivity 60–80
Coupling via activated esters (TBTU-mediated) Intermediate acetic acid derivative, TBTU, triethylamine, substituted thiadiazole amine Room temperature, dichloromethane High coupling efficiency, mild 40–80

Research Findings and Analytical Characterization

  • The synthesized compounds are characterized by NMR, IR, and mass spectrometry to confirm the structure and purity.
  • Melting points and yields are reported to assess the quality of the products. For example, some derivatives show melting points in the range of 160–180 °C with yields up to 79%.
  • The synthetic routes are versatile and allow for the introduction of various substituents on the thiadiazole ring, enabling structure-activity relationship studies.

Chemical Reactions Analysis

Chemical Reactions Involving 2-((1,3,4-Thiadiazol-2-yl)oxy)acetic Acid

The reactivity of this compound is influenced by the electron-withdrawing nature of the thiadiazole ring. This characteristic enhances its nucleophilicity and allows it to participate in various chemical reactions:

Key Reactions

  • Ester Formation : The compound can react with alcohols to produce esters, which are useful in various applications including pharmaceuticals.

  • Acid-Base Reactions : As a carboxylic acid, it can undergo neutralization with bases to form salts.

  • Nucleophilic Substitution : The thiadiazole moiety can engage in nucleophilic substitution reactions due to its electrophilic nature.

Biological Activity and Mechanisms

Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant biological activities. For instance:

  • Anticancer Activity : Studies indicate that certain derivatives show cytotoxicity against cancer cell lines such as HEPG2 and HeLa .

  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against various microbial strains, showing promising results.

The mechanism of action typically involves interaction with biological targets such as enzymes or receptors, which can lead to therapeutic effects.

Characterization Techniques

Characterization of synthesized this compound is crucial for confirming its structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) : Used for determining the molecular structure and confirming the presence of functional groups.

  • Infrared Spectroscopy (IR) : Helps identify specific bonds and functional groups based on absorption patterns.

  • Mass Spectrometry (MS) : Provides information on molecular weight and structural information through fragmentation patterns .

Scientific Research Applications

Synthetic Approaches

The synthesis of 2-((1,3,4-Thiadiazol-2-yl)oxy)acetic acid typically involves the reaction of 1,3,4-thiadiazole derivatives with acetic acid under specific conditions. Various methodologies have been reported:

  • Conventional Methods : Traditional synthetic routes utilizing heating and stirring have been employed to achieve the desired compound.
  • Microwave-Assisted Synthesis : This modern technique has been shown to enhance yields and reduce reaction times significantly compared to conventional methods .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of thiadiazole derivatives against various bacterial strains. For instance:

  • In vitro Studies : Compounds containing the thiadiazole moiety have exhibited potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, often comparable to established antibiotics like Ciprofloxacin .

Anticancer Activity

Research indicates that this compound derivatives may serve as effective anticancer agents:

  • Cytotoxicity Tests : In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines including HL-60 (human leukemia), A549 (lung cancer), and MCF-7 (breast cancer). Some derivatives showed IC50 values as low as 19.5 μM against specific cancer types .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has also been explored:

  • Mechanistic Insights : Compounds have been shown to inhibit pro-inflammatory cytokines in various models, suggesting their utility in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Aliyu et al. (2021)Synthesized various thiadiazole derivatives with significant anticonvulsant activity and low toxicity in animal models .
Plech et al. (2020)Reported anticancer activity of several thiadiazole compounds with strong selectivity for cancer cells over normal cells .
Kalantarian et al. (2022)Evaluated novel tris-thiadiazole derivatives showing excellent antimicrobial activity against multiple bacterial strains .

Mechanism of Action

The mechanism of action of 2-((1,3,4-thiadiazol-2-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Linkage Variations: Oxy vs. Sulfanyl vs. Urea Derivatives

A critical distinction among 1,3,4-thiadiazole derivatives lies in the functional group connecting the heterocycle to the acetic acid moiety.

Compound Name Linkage Type Molecular Weight (g/mol) Key Biological Activities Applications References
2-((1,3,4-Thiadiazol-2-yl)oxy)acetic acid Ether (O) ~176.18* Predicted: Antiproliferative, anticonvulsant Drug development (theoretical)
5-R-Sulfanylacetic acid derivatives Thioether (S) 180–250† Anticonvulsant, antiproliferative Preclinical drug candidates
Flufenacet (herbicide) Amide + Oxy 383.33 Herbicidal Agriculture
2-(3-(5-Phenyl-thiadiazol-2-yl)ureido)acetic acid Urea ~264.28* Moderate toxicity, pharmacological potential Drug discovery (computational studies)

*Calculated based on structural formula. †Range observed in synthesized derivatives .

Key Insights:

  • Oxy vs. Sulfanyl Linkages : The ether group in the target compound enhances electronegativity and metabolic stability compared to thioethers, which may improve oral bioavailability but reduce metal-chelating capacity (critical in mineral flotation applications) .
  • Amide vs. Acid Functionalization : Flufenacet’s amide group confers herbicidal activity, whereas the carboxylic acid in the target compound may favor ionic interactions in biological systems, making it suitable for pharmaceutical use .
  • Urea Derivatives : Urea-linked analogs exhibit higher toxicity risks (e.g., eye irritation) compared to oxyacetic acid derivatives, highlighting the importance of linker choice in toxicity profiles .

Substituent Effects on Bioactivity

Substituents on the thiadiazole ring significantly modulate activity:

  • Trifluoromethyl Groups : Flufenacet’s 5-CF₃ substitution enhances lipophilicity and herbicidal potency, suggesting that electron-withdrawing groups on the thiadiazole ring amplify agrochemical efficacy .

Biological Activity

2-((1,3,4-Thiadiazol-2-yl)oxy)acetic acid is a heterocyclic compound characterized by the presence of a 1,3,4-thiadiazole ring linked to an acetic acid moiety via an oxygen atom. This unique structure may impart distinct physicochemical properties and biological activities compared to other thiadiazole derivatives. The compound's molecular formula is C4_4H4_4N2_2O3_3S, indicating the presence of nitrogen and sulfur atoms that are often associated with various biological activities.

Biological Activities

The biological activities of this compound can be categorized into several key areas based on existing literature:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups (like Cl and NO2_2) on the thiadiazole ring has been shown to enhance this activity, making it comparable to standard antibiotics like ciprofloxacin .

2. Anticancer Properties

Research indicates that thiadiazole derivatives exhibit notable anticancer activity. For example, studies have reported that certain derivatives can inhibit the proliferation of cancer cell lines such as HEPG2 and HeLa. The mechanism often involves the induction of apoptosis through caspase activation pathways . The compound's structure may facilitate interactions with key biological targets involved in cancer progression.

3. Antioxidant Activity

Thiadiazole derivatives have also been evaluated for their antioxidant properties. In vitro studies using DPPH assays have shown that some analogues possess significant free radical scavenging abilities, which may contribute to their overall therapeutic potential .

4. Neuroprotective Effects

Emerging evidence suggests that 1,3,4-thiadiazole derivatives can exhibit neuroprotective effects, potentially through mechanisms involving GABAergic pathways and voltage-gated ion channels. These properties make them candidates for further investigation as anticonvulsant agents .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study synthesized a series of thiadiazole compounds and evaluated their antimicrobial efficacy against five bacterial strains. Among these, compounds with specific substituents showed inhibition rates comparable to established antibiotics .

Case Study 2: Anticancer Activity
In another study focused on anticancer activity, a series of thiadiazole derivatives were tested against various cancer cell lines. Notably, one compound demonstrated an EC50_{50} value of 10.28 μg/mL against HEPG2 cells, indicating potent antiproliferative effects .

Research Findings Summary

The biological activities associated with this compound suggest a promising profile for therapeutic applications. Below is a summary table of its reported activities:

Biological Activity Effect Reference
AntimicrobialEffective against Staphylococcus aureus, E. coli
AnticancerEC50_{50} = 10.28 μg/mL against HEPG2
AntioxidantSignificant free radical scavenging
NeuroprotectivePotential anticonvulsant activity

Q & A

Q. What are the common synthetic routes for preparing 2-((1,3,4-thiadiazol-2-yl)oxy)acetic acid and its derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives can be prepared by reacting 1,3,4-thiadiazol-2-ol with chloroacetic acid under reflux in acetic acid with sodium acetate as a catalyst . Purification often involves recrystallization from polar solvents like DMF/acetic acid mixtures .

Q. How is the structural identity of synthesized this compound confirmed?

Key techniques include:

  • Elemental analysis to verify composition.
  • IR spectroscopy to identify functional groups (e.g., C=O, S-O-C linkages).
  • Thin-layer chromatography (TLC) to confirm purity post-recrystallization .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

Acetic acid is commonly used as both solvent and catalyst. Reflux temperatures (100–120°C) and reaction times of 3–5 hours are typical for achieving high yields . Sodium acetate buffers the reaction medium, enhancing nucleophilic substitution efficiency .

Advanced Research Questions

Q. How can synthetic efficiency be improved for large-scale production of this compound?

Continuous-flow synthesis (e.g., microreactors) has been proposed for triazole-acetic acid derivatives, reducing reaction times and improving reproducibility compared to batch methods . This approach could be adapted for thiadiazole derivatives to optimize heat and mass transfer.

Q. What strategies are used to evaluate the biological activity of thiadiazol-oxy acetic acid derivatives?

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity screening : MTT assays on cancer cell lines to assess anticancer potential .
  • Structure-activity relationship (SAR) studies : Introducing substituents like methoxyphenyl groups to enhance activity .

Q. How are metal/organic salts of this compound synthesized, and how do they affect pharmacological properties?

Salts are formed by reacting the acid with metal sulfates (e.g., Fe²⁺, Cu²⁺) or organic bases (e.g., morpholine) in ethanol. Metal salts often exhibit improved solubility and bioavailability, while organic salts may enhance membrane permeability .

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies may arise from variations in:

  • Substituent positioning (e.g., 2,4- vs. 3,4-dimethoxyphenyl groups) .
  • Assay conditions (e.g., pH, solvent polarity). Systematic SAR studies under standardized protocols are critical to isolate influential structural factors .

Q. What analytical methods are employed to study degradation pathways or stability?

  • HPLC-MS to identify degradation products.
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • pH-dependent stability assays in simulated physiological conditions .

Methodological Considerations

  • Toxicity screening : Acute toxicity studies in model organisms (e.g., LD₅₀ in rodents) are recommended before in vivo applications .
  • Computational modeling : DFT calculations or molecular docking can predict binding affinities to biological targets (e.g., bacterial enzymes) .

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